2-Cyano-3-(thiophen-3-yl)propanamide
Overview
Description
“2-Cyano-3-(thiophen-3-yl)propanamide” is a chemical compound that is used in various fields of research . It is a derivative of thiophene, which is a five-membered heterocyclic compound containing one sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science, and they exhibit many pharmacological properties .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions . This process yields the compound in a 90% yield . The synthesis of thiophene derivatives involves various reactions, including the Paal–Knorr reaction, Gewald reaction, and reactions involving sulfuration and cyclization processes of alkynes .
Molecular Structure Analysis
The structure of “this compound” was determined using NMR spectroscopy and single crystal X-ray diffraction . The conformational and electronic properties of this compound were examined using density functional theory (DFT) and natural bond orbital analysis methods .
Chemical Reactions Analysis
The chemical reactivity of “this compound” allows it to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Scientific Research Applications
Cancer Research and Antitumor Activity
A significant application of derivatives of 2-Cyano-3-(thiophen-3-yl)propanamide lies in cancer research, where these compounds exhibit notable cytotoxic and antitumor activities. For instance, acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione have been evaluated for their cytotoxicity and ability to inhibit topoisomerase II, showing high efficacy against melanoma, ovarian, and glioblastoma human cell lines (Gomez-Monterrey et al., 2011). Similarly, polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown significant antiproliferative activity against various human cancer cell lines (Shams et al., 2010).
Dye-Sensitized Solar Cells (DSSCs)
The derivatives of this compound have been employed in the molecular engineering of organic sensitizers for DSSCs, demonstrating the potential to enhance the conversion efficiency of these solar cells. Studies reveal that novel organic sensitizers containing this compound derivatives can achieve unprecedented incident photon to current conversion efficiency, significantly impacting the field of renewable energy (Kim et al., 2006).
Organic Electronics and Optoelectronics
In the realm of organic electronics, the structural modification of this compound derivatives influences the mechanofluorochromic properties of materials, which is crucial for developing advanced optoelectronic devices. The distinct face-to-face stacking mode of certain derivatives affects their optical properties, offering insights into the design of materials with desired electronic and photonic characteristics (Song et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 2-Cyano-3-(thiophen-3-yl)propanamide are currently unknown. This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds are known to have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that primary carboxylic acid amides, the class of compounds to which this compound belongs, have diverse biological and physiological functions .
Future Directions
Properties
IUPAC Name |
2-cyano-3-thiophen-3-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXFEVIXSAHYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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